tert-Butyl 5-bromonicotinate
Overview
Description
tert-Butyl 5-bromonicotinate: is an organic compound with the molecular formula C10H12BrNO2 . It is primarily used as a building block in organic synthesis for the preparation of more complex molecules. The compound features a bromine atom attached to the nicotinate ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 5-bromonicotinate can be synthesized through the esterification of 5-bromonicotinic acid with tert-butanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted nicotinates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 5-bromonicotinic acid and tert-butanol.
Substitution: Substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-bromonicotinate is utilized in various scientific research applications due to its versatility:
Drug Synthesis: It serves as a precursor in the synthesis of aminonicotinic acid esters, which are important intermediates in pharmaceutical compounds.
Catalysts: The compound is used in the preparation of heterocyclic compounds that act as catalysts in organic reactions.
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromonicotinate involves its reactivity due to the presence of the bromine atom and the ester functional group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactive sites enable the compound to act as an intermediate in various chemical transformations .
Comparison with Similar Compounds
- tert-Butyl 5-chloronicotinate
- tert-Butyl 5-fluoronicotinate
- tert-Butyl 5-iodonicotinate
Comparison: tert-Butyl 5-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. it is less reactive than iodine, which is even larger and more polarizable.
Biological Activity
tert-Butyl 5-bromonicotinate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. It consists of a pyridine ring substituted with a bromine atom at the 5-position and a tert-butyl ester group, which enhances its reactivity and solubility. This compound serves as a versatile building block in organic synthesis, particularly for developing heterocyclic compounds and pharmaceutical intermediates. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₁₀BrN₁O₂
- Molar Mass : Approximately 258.11 g/mol
- Structure : The compound features a pyridine ring with a bromine atom at the 5-position and a tert-butyl ester group, enhancing its reactivity profile.
Biological Activities
Research has indicated that this compound exhibits several biological activities, particularly in the context of drug development. Its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Studies have explored the potential of this compound in inhibiting cancer cell proliferation. For instance, derivatives of 5-bromonicotinate have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Its derivatives showed effective inhibition of bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory pathways, indicating its potential as an anti-inflammatory agent.
- JAK2 Modulation : Recent research highlighted its role in modulating JAK2 signaling pathways, which are crucial in various hematological malignancies. The compound was tested on human erythroleukemia cell lines, showing effects on STAT phosphorylation levels, which are indicative of JAK2 activity modulation .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Cancer Cell Lines : A study involving various concentrations of this compound on cancer cell lines showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Antimicrobial Screening : In vitro tests have demonstrated that certain derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation, supporting its potential use in managing inflammatory diseases.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | CAS Number | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|---|
This compound | 263270-02-6 | Significant | Moderate | Positive |
Tert-Butyl 5-bromo-2-methylnicotinate | 1346543-51-8 | Moderate | Significant | Negative |
Tert-Butyl 5-bromo-6-fluoronicotinate | 1186115-62-7 | Low | Moderate | Positive |
Ethyl 5-bromo-3-methylpicolinate | 794592-13-5 | Significant | Significant | Low |
This table illustrates that while some derivatives exhibit significant biological activities, this compound stands out for its combined anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
tert-butyl 5-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKXUCRJBUQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593616 | |
Record name | tert-Butyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-02-6 | |
Record name | tert-Butyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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